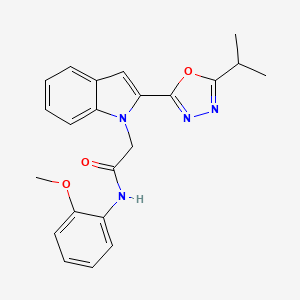

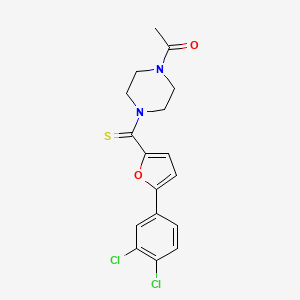

2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds to "2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide" has been reported in the literature. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved the reaction of ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions. The resulting crude product was then recrystallized and characterized using spectroscopic techniques such as HNMR and LC-MS .

Molecular Structure Analysis

The molecular structure of the synthesized compound in was determined through crystallography. The compound crystallized in the orthorhombic crystal system with space group Pbca. The unit cell parameters were measured, and the crystal structure was solved using direct methods and refined to a final R-factor of 0.042 for 2158 observed reflections. The structure exhibits intermolecular hydrogen bonds of the type N–H···O and two intramolecular interactions, which are crucial for the stability of the molecule .

Chemical Reactions Analysis

Although the specific chemical reactions of "2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide" are not detailed in the provided papers, the synthesis of similar oxadiazole derivatives involves the formation of amide bonds and the introduction of aryl groups. These reactions are typically carried out under anhydrous conditions to avoid hydrolysis of reactive intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds synthesized in these studies are inferred from their structural characteristics. The presence of the oxadiazole ring suggests a degree of rigidity in the molecular structure, which could influence the compound's binding affinity to biological targets. The intermolecular and intramolecular hydrogen bonds observed in the crystal structure of the compound in are indicative of its potential for specific interactions with biological molecules, such as enzymes or receptors. The elemental analysis and spectroscopic data provide further insight into the purity and composition of these compounds .

Anticancer Properties Analysis

The anticancer properties of these compounds have been evaluated through in vitro studies. The compound synthesized in was confirmed to have anticancer activity by in silico modeling, targeting the VEGFr receptor. Similarly, the novel 2-chloro N-aryl substituted acetamide derivatives of oxadiazole synthesized in were screened for cytotoxicity against various human leukemic cell lines. Among the synthesized compounds, one exhibited high cytotoxicity on PANC-1 and HepG2 cell lines, while another showed moderate cytotoxicity on MCF7 cell lines. These findings suggest the potential of these compounds as anticancer agents, with specific compounds showing promising activity against certain cancer cell lines .

Aplicaciones Científicas De Investigación

Structural Implications and Research Applications

1,3,4-Oxadiazoles, a crucial part of the compound's structure, are known for their wide-ranging biological activities. These five-membered aromatic rings with two nitrogen and one oxygen atom exhibit binding with various enzymes and receptors in biological systems through multiple weak interactions. This property has made 1,3,4-oxadiazole derivatives subjects of extensive research for their therapeutic potentials. These compounds are being explored across the spectrum of medicinal chemistry for their anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents (Verma et al., 2019).

Propiedades

IUPAC Name |

N-(2-methoxyphenyl)-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3/c1-14(2)21-24-25-22(29-21)18-12-15-8-4-6-10-17(15)26(18)13-20(27)23-16-9-5-7-11-19(16)28-3/h4-12,14H,13H2,1-3H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMBDWFUJAHTNBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2526823.png)

![3-amino-N-(4-ethoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2526825.png)

![1-[(3-fluorophenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/no-structure.png)

![2-(2-Fluorophenoxy)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]acetamide](/img/structure/B2526834.png)

![2-[7,8-dimethyl-2-oxo-4-(2-thienyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2526841.png)